Enzymatic Stability: α-Chymotrypsin Resistance
The 2,6-dimethyl substitution on the aromatic ring of N-acetyl-2,6-dimethyl-DL-tyrosine confers substantial steric hindrance that severely impairs recognition by α-chymotrypsin. The hydrolysis rate of α-N-acetyl-2,6-dimethyltyrosine methyl ester was estimated to be approximately 10⁻³ (0.1%) that of unsubstituted α-N-acetyl-L-tyrosine methyl ester under identical assay conditions [1]. This represents a roughly 1,000-fold reduction in enzymatic turnover.
| Evidence Dimension | Relative enzymatic hydrolysis rate (α-chymotrypsin-catalyzed) |
|---|---|
| Target Compound Data | ca. 1 × 10⁻³ (relative rate) |
| Comparator Or Baseline | α-N-Acetyl-L-tyrosine methyl ester: 1.0 (reference) |
| Quantified Difference | Approximately 1,000-fold reduction in hydrolysis rate |
| Conditions | Aqueous solution at 25.0°C, pH 7.90 |
Why This Matters
For researchers designing enzyme-resistant peptides or requiring metabolically stable tyrosine analogs in proteolytic environments, this quantifies the magnitude of steric protection afforded by the 2,6-dimethyl substitution.
- [1] Abrash, H. I., & Niemann, C. (1963). Steric hindrance in α-chymotrypsin-catalyzed reactions. Biochemistry, 2(5), 947-953. View Source
